13-Dehydroxyindaconintine

Description

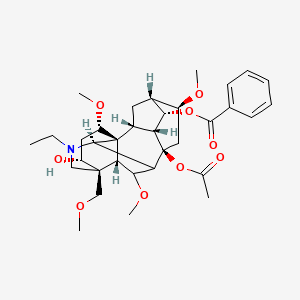

13-Dehydroxyindaconintine is a diterpenoid alkaloid isolated from Aconitum species, notably Aconitum carmichaeli and Aconitum kusnezoffii. Its molecular formula is C₃₄H₄₇NO₉, with a molecular weight of 613.74 g/mol . Structurally, it is characterized by the absence of a hydroxyl group at position 13 compared to its parent compound, indaconitine, resulting in reduced polarity and altered pharmacological properties.

Properties

Molecular Formula |

C34H47NO9 |

|---|---|

Molecular Weight |

613.7 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO9/c1-7-35-16-32(17-39-3)23(37)14-24(41-5)34-21-13-20-22(40-4)15-33(44-18(2)36,26(30(34)35)28(42-6)29(32)34)25(21)27(20)43-31(38)19-11-9-8-10-12-19/h8-12,20-30,37H,7,13-17H2,1-6H3/t20-,21-,22+,23-,24+,25-,26?,27+,28+,29-,30-,32+,33-,34+/m1/s1 |

InChI Key |

YYJZWLOTQILZLS-ZEDSTARQSA-N |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Dehydroxyindaconintine typically involves the extraction of the compound from natural sources, such as the roots of Aconitum kusnezoffii. The extraction process includes several steps:

Extraction: The roots are first dried and ground into a fine powder.

Solvent Extraction: The powdered roots are then subjected to solvent extraction using organic solvents like methanol, ethanol, or dichloromethane.

Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 13-Dehydroxyindaconintine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

13-Dehydroxyindaconintine has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical studies and for the synthesis of new derivatives.

Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

Medicine: Investigated for its potential anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes

Mechanism of Action

The mechanism of action of 13-Dehydroxyindaconintine involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons.

Molecular Targets: It interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

Comparison with Similar Compounds

Structural and Functional Comparison with Related Alkaloids

Structural Analogues in Aconitum Alkaloids

The structural modifications in 13-dehydroxyindaconintine, particularly the absence of hydroxyl or ester groups, differentiate it from other alkaloids in terms of solubility, toxicity, and biological targets. Below is a comparative analysis with key analogues:

Table 1: Comparison of this compound with Similar Compounds

Key Structural Differences and Implications

This compound vs. Indaconitine: Structural Change: Removal of the hydroxyl group at position 13 in indaconitine (C₃₄H₄₇NO₁₀ → C₃₄H₄₇NO₉) . This modification may also lower neurotoxicity compared to indaconitine, a highly toxic alkaloid .

Comparison with Deltaline and Talatisamine: Deltaline lacks detailed structural data but is reported in A. delavayi with a simpler diterpenoid skeleton. Talatisamine (C₂₄H₃₉NO₅) has a smaller molecular framework with multiple hydroxyl groups, contributing to its anti-inflammatory effects .

Bullatine B (Neoline) :

Functional Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.